5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;4-oxobutanoic acid
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Overview
Description
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;4-oxobutanoic acid is an organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole
Preparation Methods
The synthesis of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 4-piperidone.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthetic Route: The key step in the synthesis is the formation of the tetrahydropyridine ring through a cyclization reaction.
Chemical Reactions Analysis
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition .
Comparison with Similar Compounds
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can be compared with other similar compounds, such as:
5-methoxyindole: A simpler indole derivative with a methoxy group at the 5-position.
4-piperidone: A precursor in the synthesis of tetrahydropyridine derivatives.
Tetrahydropyridine derivatives: Compounds with a similar tetrahydropyridine ring structure but different substituents.
Properties
IUPAC Name |
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H16N2O.C4H6O3/c2*1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3-1-2-4(6)7/h2*2-4,8-9,15-16H,5-7H2,1H3;3H,1-2H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEODRUINIACEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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